Synthesis Protocol for N,N-Diethyl-3-ethynyl-benzamide: An In-depth Technical Guide
Synthesis Protocol for N,N-Diethyl-3-ethynyl-benzamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, two-step synthesis protocol for N,N-Diethyl-3-ethynyl-benzamide, a valuable building block in medicinal chemistry and materials science. The synthesis involves the initial formation of an amide bond between 3-iodobenzoic acid and diethylamine, followed by a Sonogashira coupling to introduce the ethynyl functionality. Detailed experimental procedures, data presentation in tabular format, and logical workflow diagrams are provided to ensure reproducibility and clarity for researchers in drug development and organic synthesis.
Overall Synthesis Scheme
The synthesis of N,N-Diethyl-3-ethynyl-benzamide is achieved through a two-step process. The first step is the conversion of 3-iodobenzoic acid to N,N-diethyl-3-iodobenzamide. This is followed by a palladium-catalyzed Sonogashira cross-coupling reaction with trimethylsilylacetylene and subsequent deprotection of the trimethylsilyl (TMS) group.
Caption: Overall two-step synthesis route for N,N-Diethyl-3-ethynyl-benzamide.
Experimental Protocols
Step 1: Synthesis of N,N-Diethyl-3-iodobenzamide
This procedure details the formation of the amide bond from 3-iodobenzoic acid and diethylamine. The carboxylic acid is first converted to its acid chloride, which then reacts with diethylamine to yield the desired amide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Iodobenzoic Acid | 248.02 | 10.0 g | 40.3 mmol |
| Thionyl chloride (SOCl₂) | 118.97 | 5.8 mL | 80.6 mmol |
| Diethylamine | 73.14 | 8.4 mL | 80.6 mmol |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Saturated NaHCO₃ solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous MgSO₄ | 120.37 | - | - |
Procedure:
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To a stirred solution of 3-iodobenzoic acid (10.0 g, 40.3 mmol) in dichloromethane (100 mL) at 0 °C, thionyl chloride (5.8 mL, 80.6 mmol) is added dropwise.
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The reaction mixture is allowed to warm to room temperature and then refluxed for 2 hours.
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The solvent and excess thionyl chloride are removed under reduced pressure.
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The resulting crude 3-iodobenzoyl chloride is redissolved in dichloromethane (50 mL) and cooled to 0 °C.
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A solution of diethylamine (8.4 mL, 80.6 mmol) in dichloromethane (50 mL) is added dropwise to the cooled solution of the acid chloride.
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The reaction mixture is stirred at room temperature for 1 hour.
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The mixture is then washed sequentially with saturated aqueous NaHCO₃ solution (50 mL) and brine (50 mL).
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The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
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Purification by flash column chromatography (Hexane:Ethyl Acetate = 3:1) affords N,N-diethyl-3-iodobenzamide as a solid.
Expected Yield: ~85-95%
Step 2: Synthesis of N,N-Diethyl-3-ethynyl-benzamide
This step involves the Sonogashira coupling of N,N-diethyl-3-iodobenzamide with (trimethylsilyl)acetylene, followed by the deprotection of the trimethylsilyl group.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N,N-Diethyl-3-iodobenzamide | 303.14 | 5.0 g | 16.5 mmol |
| (Trimethylsilyl)acetylene | 98.22 | 2.8 mL | 19.8 mmol |
| Pd(PPh₃)₂Cl₂ | 701.90 | 290 mg | 0.41 mmol |
| Copper(I) iodide (CuI) | 190.45 | 78 mg | 0.41 mmol |
| Triethylamine (TEA) | 101.19 | 50 mL | - |
| Tetrahydrofuran (THF) | 72.11 | 50 mL | - |
| Potassium carbonate (K₂CO₃) | 138.21 | 4.6 g | 33.0 mmol |
| Methanol (MeOH) | 32.04 | 50 mL | - |
| Diethyl ether | 74.12 | 100 mL | - |
| Saturated NH₄Cl solution | 53.49 | 50 mL | - |
| Water | 18.02 | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous MgSO₄ | 120.37 | - | - |
Procedure:
a) Sonogashira Coupling:
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A mixture of N,N-diethyl-3-iodobenzamide (5.0 g, 16.5 mmol), Pd(PPh₃)₂Cl₂ (290 mg, 0.41 mmol), and CuI (78 mg, 0.41 mmol) is placed in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
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Degassed triethylamine (50 mL) and tetrahydrofuran (50 mL) are added, followed by the addition of (trimethylsilyl)acetylene (2.8 mL, 19.8 mmol).
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The reaction mixture is stirred at room temperature for 12 hours.
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The solvent is removed under reduced pressure.
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The residue is dissolved in diethyl ether (100 mL) and washed with saturated aqueous NH₄Cl solution (50 mL) and brine (50 mL).
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The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated to give crude N,N-diethyl-3-((trimethylsilyl)ethynyl)benzamide, which is used in the next step without further purification.
b) Deprotection:
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The crude N,N-diethyl-3-((trimethylsilyl)ethynyl)benzamide is dissolved in methanol (50 mL).
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Potassium carbonate (4.6 g, 33.0 mmol) is added, and the mixture is stirred at room temperature for 2 hours.
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The methanol is removed under reduced pressure.
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The residue is partitioned between diethyl ether (100 mL) and water (50 mL).
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The aqueous layer is extracted with diethyl ether (2 x 50 mL).
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The combined organic layers are washed with brine (50 mL), dried over anhydrous MgSO₄, filtered, and concentrated.
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The crude product is purified by flash column chromatography (Hexane:Ethyl Acetate = 4:1) to afford N,N-Diethyl-3-ethynyl-benzamide as a solid.
Expected Yield: ~70-85% over two steps.
Data Presentation
Characterization Data for N,N-Diethyl-3-ethynyl-benzamide
The following table summarizes the expected characterization data for the final product.
| Analysis | Result |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.55 (s, 1H), 7.48 (d, J = 7.6 Hz, 1H), 7.35 (d, J = 7.6 Hz, 1H), 7.29 (t, J = 7.6 Hz, 1H), 3.54 (br s, 2H), 3.25 (br s, 2H), 3.08 (s, 1H), 1.22 (br s, 3H), 1.10 (br s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 170.5, 137.8, 132.5, 129.8, 128.8, 126.5, 122.5, 82.9, 77.8, 43.3, 39.3, 14.2, 12.9 |
| IR (neat) | ν (cm⁻¹): 3285 (≡C-H), 2975, 2933 (C-H), 2108 (C≡C), 1630 (C=O), 1435, 1285 |
| Mass Spectrometry (ESI) | m/z: 202.12 [M+H]⁺ |
Mandatory Visualizations
Workflow for the Synthesis of N,N-Diethyl-3-iodobenzamide
Caption: Experimental workflow for the synthesis of N,N-Diethyl-3-iodobenzamide.
Workflow for the Sonogashira Coupling and Deprotection
Caption: Experimental workflow for the Sonogashira coupling and subsequent TMS deprotection.
Logical Relationship of Key Reaction Components
Caption: Logical relationship between substrates, reagents, catalysts, and products.
